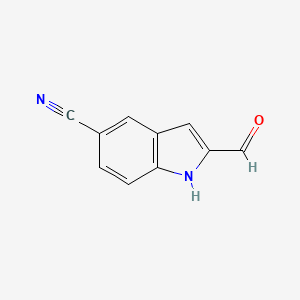

2-formyl-1H-indole-5-carbonitrile

描述

Overview of the Indole (B1671886) Nucleus as a Privileged Scaffold in Chemical Research

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govbenthamdirect.comeurekaselect.comingentaconnect.com This designation, first proposed by Evans and co-workers in 1988, refers to molecular frameworks that can serve as ligands for a variety of different receptors with high affinity. nih.govingentaconnect.com The strategic modification of these privileged structures is a highly effective approach for designing new therapeutic agents. ingentaconnect.com

The indole nucleus is a common feature in numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and various alkaloids. benthamdirect.comeurekaselect.comnih.gov Its presence in these biologically crucial molecules has spurred extensive research into indole chemistry, leading to the development of a vast number of synthetic indole derivatives with a broad spectrum of pharmacological activities. eurekaselect.comresearchgate.netopenmedicinalchemistryjournal.com These activities include anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive properties. nih.govopenmedicinalchemistryjournal.com The versatility of the indole scaffold allows it to interact with a wide array of biological targets, such as G-protein coupled receptors (GPCRs), which explains its presence in many well-known drugs like indomethacin, ondansetron, and tadalafil. benthamdirect.comeurekaselect.comingentaconnect.com

Strategic Importance of Formyl and Nitrile Functional Groups in Indole Derivatives

The strategic placement of functional groups, such as formyl (-CHO) and nitrile (-CN), onto the indole scaffold is a key strategy in synthetic and medicinal chemistry to create novel compounds with tailored properties.

The formyl group is a highly versatile functional group in organic synthesis. acs.org It can participate in a wide range of chemical transformations, including reductions and the formation of new carbon-carbon or carbon-nitrogen bonds. acs.org Furthermore, the formyl group can act as a directing group in C-H bond activation processes, guiding further modifications to the molecule. acs.org The direct formylation of indoles is an efficient method for synthesizing valuable C-formylindoles, which are important intermediates in the production of pharmaceuticals and other fine chemicals. acs.orgresearchgate.net For instance, indole-3-carboxaldehyde, a related compound, is a key intermediate for preparing biologically active compounds and indole alkaloids. researchgate.net

The nitrile group has gained increasing importance in medicinal chemistry over the past few decades, with over 30 nitrile-containing pharmaceuticals approved by the FDA. nih.govrsc.org Incorporating a nitrile group into a drug candidate can offer several advantages. It can enhance the binding affinity of the molecule to its biological target and improve its pharmacokinetic profile. nih.govrsc.org Compounds with a nitrile group often exhibit improved solubility and, consequently, increased systemic exposure, enhanced bioavailability, and a longer half-life. nih.gov The nitrile group is generally robust and not readily metabolized, passing through the body unchanged in most cases. nih.gov In many aryl nitrile-containing drugs, the nitrile group functions as a bioisostere for a ketone and engages in polar interactions, or it can polarize the aromatic system to optimize π–π stacking interactions. nih.gov

The combination of both formyl and nitrile groups on an indole ring, as seen in 2-formyl-1H-indole-5-carbonitrile, creates a molecule with multiple points for further chemical modification and potential for diverse biological interactions.

Positional Isomerism of Formyl-Indole-Carbonitrile Compounds in Academic Investigation

Positional isomerism, where functional groups are located at different positions on a core structure, is a critical aspect of the study of formyl-indole-carbonitrile compounds. The specific placement of the formyl and nitrile groups on the indole ring can significantly influence the molecule's chemical reactivity and biological activity.

The investigation of different positional isomers is a common practice in medicinal and forensic chemistry to understand structure-activity relationships. For example, the synthesis and analytical discrimination of the six positional isomers of (2-aminopropyl)indole (2-, 3-, 4-, 5-, 6-, and 7-API) have been crucial for forensic identification. nih.gov Similarly, methods have been developed to differentiate positional isomers of synthetic cannabinoids, where minor changes in the position of a substituent can have legal implications. researchgate.net

In the context of formyl-indole-carbonitriles, several positional isomers can be envisioned and have been subjects of academic research. The synthesis of these different isomers allows for a systematic exploration of how the spatial arrangement of the electron-withdrawing formyl and nitrile groups affects the properties of the indole nucleus.

Below is a table highlighting some of the positional isomers of formyl-indole-carbonitrile that are relevant to academic investigation:

| Compound Name | Molecular Formula | Position of Formyl Group | Position of Nitrile Group |

| This compound | C10H6N2O | 2 | 5 |

| 3-formyl-1H-indole-5-carbonitrile | C10H6N2O | 3 | 5 |

| 2-formyl-1H-indole-6-carbonitrile | C10H6N2O | 2 | 6 |

| 2-formyl-1H-indole-7-carbonitrile | C10H6N2O | 2 | 7 |

The synthesis of these isomers can be achieved through various organic chemistry methods. For example, the synthesis of 1H-indole-2-carbonitriles can be accomplished by the dehydration of 1H-indole-2-carboxamides using reagents like phosphorus oxychloride. nih.gov The formylation of the indole ring can be achieved through methods like the Vilsmeier-Haack reaction, which typically directs the formyl group to the C3 position, but C2 formylation can also be achieved under specific conditions. orgsyn.orgorgsyn.org The synthesis and characterization of these distinct isomers are essential for building a comprehensive understanding of the chemical space of functionalized indoles and for identifying lead compounds in drug discovery programs.

属性

分子式 |

C10H6N2O |

|---|---|

分子量 |

170.17 g/mol |

IUPAC 名称 |

2-formyl-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-5-7-1-2-10-8(3-7)4-9(6-13)12-10/h1-4,6,12H |

InChI 键 |

JKTIDDAYCYZLHY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1C#N)C=C(N2)C=O |

产品来源 |

United States |

Chemical Reactivity and Derivatization Strategies

Reactions of the Formyl Moiety

The aldehyde function at the C2 position of the indole (B1671886) ring is a versatile handle for various chemical transformations, including reductions, oxidations, and condensation reactions.

The formyl group of 2-formyl-1H-indole-5-carbonitrile can be readily reduced to a hydroxymethyl group or an aminomethyl group, providing key intermediates for further functionalization.

The reduction to the corresponding alcohol, 2-(hydroxymethyl)-1H-indole-5-carbonitrile, is a fundamental transformation. While specific documented examples for the direct reduction of this compound are not prevalent in the reviewed literature, the commercial availability of 2-(hydroxymethyl)-1H-indole-6-carbonitrile suggests that standard reduction protocols are applicable. chemcia.com Generally, this transformation can be achieved using mild reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent.

A more extensively documented reaction is the reductive amination of the formyl group to yield various aminomethyl derivatives. nih.govchemistrysteps.com This one-pot reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), often in the presence of an acid catalyst like acetic acid. nih.gov For instance, the reaction of this compound with 1-(4-fluorophenyl)piperazine (B120373) in methanol (B129727) at 60°C for 20 hours, using sodium cyanoborohydride and acetic acid, yields 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1H-indole-5-carbonitrile. nih.gov

A similar reductive amination has been employed in the synthesis of radiolabeled compounds, where [¹⁸F]-labeled piperazine (B1678402) derivatives are coupled with this compound. nih.govnih.govnih.gov These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and are often complete within a short period at elevated temperatures. nih.gov

Table 1: Examples of Reductive Amination of this compound

| Amine | Reducing Agent | Solvent | Conditions | Product | Reference |

| 1-(4-fluorophenyl)piperazine | Sodium cyanoborohydride/Acetic acid | Methanol | 60°C, 20 h | 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1H-indole-5-carbonitrile | nih.gov |

| 1-(pyridin-4-yl)piperazine | Not specified | Not specified | Not specified | 2-((4-(pyridin-4-yl)piperazin-1-yl)methyl)-1H-indole-5-carbonitrile | chemistrysteps.com |

| Substituted piperazines | Sodium borohydride | Methanol | Not specified | N-alkylated indole derivatives bearing arylamino moieties | researchgate.net |

| [¹⁸F]1-(4-fluorophenyl)piperazine | Sodium cyanoborohydride/Acetic acid | DMSO | 15 min | [¹⁸F]2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1H-indole-5-carbonitrile | nih.gov |

The formyl group at the C2 position can be oxidized to a carboxylic acid, yielding 1H-indole-2-carboxylic acid-5-carbonitrile. While direct oxidation of this compound is not explicitly detailed in the surveyed literature, the oxidation of other indole-2-carbaldehydes to their corresponding carboxylic acids is a well-established transformation. researchgate.netsavemyexams.com

For example, the oxidation of the closely related 3-formyl-1H-indole-5-carbonitrile to the corresponding carboxylic acid has been achieved using sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger like isobutylene. researchgate.net This method is generally effective for the oxidation of aldehydes to carboxylic acids without affecting other sensitive functional groups. It is plausible that similar conditions could be applied to this compound.

Other common oxidizing agents for the conversion of aldehydes to carboxylic acids, such as potassium permanganate (B83412) or chromium trioxide, could potentially be employed, although careful optimization of reaction conditions would be necessary to avoid over-oxidation or side reactions with the indole ring. nih.gov The synthesis of various indole-2-carboxylic acids is well-documented, often starting from precursors other than the corresponding 2-formylindoles. savemyexams.com

The formyl group of this compound is expected to readily undergo condensation reactions with active methylene (B1212753) compounds in a Knoevenagel-type reaction. researchgate.netrsc.org This reaction provides a powerful method for carbon-carbon bond formation and the synthesis of α,β-unsaturated systems.

While specific examples involving this compound are not explicitly reported, the reactivity of other indole-2-carbaldehydes in Knoevenagel condensations is well-documented. chemcia.comresearchgate.net For instance, various indole-2-carbaldehydes have been condensed with active methylene compounds like malononitrile (B47326) and diethyl malonate. chemcia.comrsc.org These reactions are typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt, and can often be performed under mild conditions. researchgate.netrsc.org

The Knoevenagel condensation of this compound with malononitrile would be expected to yield 2-(1H-indol-2-ylmethylene)malononitrile-5-carbonitrile. Similarly, reaction with diethyl malonate would produce the corresponding diethyl 2-(1H-indol-2-ylmethylene)malonate-5-carbonitrile. These products, with their extended conjugation and multiple functional groups, are valuable intermediates for the synthesis of more complex heterocyclic systems. researchgate.net

Table 2: Expected Products from Knoevenagel Condensation of this compound

| Active Methylene Compound | Expected Product |

| Malononitrile | 2-(1H-indol-2-ylmethylene)malononitrile-5-carbonitrile |

| Diethyl malonate | Diethyl 2-(1H-indol-2-ylmethylene)malonate-5-carbonitrile |

| Cyanoacetic acid | 3-(1H-indol-2-yl)-2-cyanoacrylic acid-5-carbonitrile |

Reactions of the Carbonitrile Moiety

The carbonitrile group at the C5 position of the indole ring offers another site for chemical modification, primarily through reductive transformations or by participating in nucleophilic additions and cyclizations.

The carbonitrile group can be reduced to a primary amine (aminomethyl group), providing a versatile handle for the introduction of various substituents through N-acylation or N-alkylation. The reduction of the nitrile group in indole systems can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). nih.gov For the closely related 1-(3-chlorobenzyl)-1H-indole-5-carbonitrile, reduction of the nitrile to an amine is a known transformation. nih.gov

Catalytic hydrogenation is another common method for the reduction of nitriles. For example, 1H-indole-5-carbonitrile has been reduced to 5-(aminomethyl)-1H-indole using platinum oxide (PtO2) as a catalyst under a hydrogen atmosphere. Care must be taken during the hydrogenation of indoles, as the indole ring itself can be reduced under certain conditions.

The carbonitrile group is susceptible to nucleophilic attack, although this generally requires activation. nih.gov While direct nucleophilic addition to the nitrile of this compound is not well-documented, the general reactivity of nitriles suggests that it could react with strong nucleophiles like Grignard reagents to form ketones after hydrolysis.

Furthermore, the indole nucleus itself can act as a nucleophile. For instance, 1H-indole-5-carbonitrile has been shown to undergo a B(C6F5)3-catalyzed coupling reaction with 1,4-naphthoquinone (B94277) at the C3 position of the indole ring. This demonstrates the reactivity of the indole core, which could be exploited in intramolecular cyclization strategies where the nitrile group or a derivative thereof acts as an electrophile.

Reactivity of the Indole Heterocycle in the Context of this compound

The indole heterocycle's reactivity is substantially modulated by the electron-withdrawing nature of the 2-formyl and 5-cyano substituents. These groups decrease the electron density of the pyrrole (B145914) and benzene (B151609) rings, respectively, impacting typical indole reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity (e.g., C3 vs. C2 reactivity)

Indoles generally undergo electrophilic aromatic substitution preferentially at the C3 position. stackexchange.com This is because the intermediate cation formed by attack at C3 is more stable, as it preserves the aromaticity of the benzene ring. stackexchange.com However, in this compound, the C2 position is already substituted. The strong electron-withdrawing effect of the formyl group at C2 and the cyano group at C5 deactivates the indole ring towards electrophilic attack.

While the C3 position remains the most likely site for substitution due to the inherent nature of the indole ring, the reaction rate is expected to be significantly slower than that of unsubstituted indole. The deactivating effect of the substituents might also lead to substitution on the benzene ring, although this is less common for indoles. In some cases of substituted indoles, C4-arylation has been observed, directed by a carbonyl group at the C3 position. nih.gov

Regioselectivity in Electrophilic Aromatic Substitution of Indoles

| Position of Attack | Stability of Intermediate | Typical Outcome in Unsubstituted Indole | Expected Outcome in this compound |

|---|---|---|---|

| C3 | More stable, benzene aromaticity retained stackexchange.com | Major product stackexchange.com | Likely major product, but with reduced reactivity |

Nucleophilic Reactivity and Anionic Species Formation

The presence of the electron-withdrawing formyl and cyano groups increases the acidity of the N-H proton of the indole ring. This facilitates the formation of an indolyl anion upon treatment with a suitable base. This anion can then act as a nucleophile in various reactions, such as alkylation or acylation at the nitrogen atom.

The formyl group at the C2 position is also susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl carbon, leading to a variety of derivatization products. This reactivity is a common feature of aldehydes.

Cycloaddition Chemistry of the Indole π-System

The indole π-system can participate in cycloaddition reactions, although this often requires specific conditions or activating substituents. nih.gov The dearomatization of the indole ring is a key step in these reactions. For instance, dearomative indole [5+2] cycloaddition reactions have been developed to synthesize complex heterocyclic systems. nih.gov

Oxidation Pathways of the Indole Ring

The oxidation of indoles can lead to a variety of products, depending on the oxidant and the substitution pattern of the indole. rsc.org For 2-substituted indoles, oxidation can lead to the formation of 2-oxindoles. rsc.org In the case of this compound, oxidation could potentially convert the formyl group to a carboxylic acid, or it could lead to the cleavage of the C2-C3 bond of the pyrrole ring. The presence of the electron-withdrawing groups might make the indole ring more resistant to oxidation compared to electron-rich indoles.

Complexation Chemistry and Ligand Design (e.g., dithiocarbamate (B8719985) ligands)

While there is no specific information found regarding the complexation chemistry of this compound, its structural features suggest potential for ligand design. The nitrogen atom of the indole ring and the oxygen atom of the formyl group could act as coordination sites for metal ions.

The synthesis of dithiocarbamate ligands from primary or secondary amines is a well-established process. The N-H proton of this compound could potentially be functionalized to introduce a dithiocarbamate group. This would involve deprotonation of the indole nitrogen followed by reaction with carbon disulfide and a base. The resulting dithiocarbamate ligand would have multiple potential coordination sites for metal ions, making it an interesting candidate for the synthesis of coordination complexes with potentially interesting catalytic or material properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-formyl-1H-indole-5-carbonitrile, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques would provide a wealth of structural information.

Detailed ¹H NMR analysis would reveal the chemical shifts, multiplicities, and coupling constants of all protons, allowing for the assignment of each proton to its specific position on the indole (B1671886) ring and the formyl group. Similarly, ¹³C NMR spectroscopy would provide the chemical shifts for each unique carbon atom in the molecule, including the characteristic signals for the nitrile and carbonyl carbons.

While specific experimental data for this compound is not available in the provided search results, data for the isomeric compound, 3-formyl-1H-indole-5-carbonitrile, shows characteristic signals that can be used for comparative purposes. For instance, the aldehyde proton (CHO) typically appears as a singlet in the downfield region of the ¹H NMR spectrum.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH (H1) | ~10.0-12.0 (br s) | - |

| C2-CHO | ~9.8-10.0 (s) | ~180-185 |

| H3 | ~7.2-7.4 (s) | ~125-130 |

| H4 | ~7.8-8.0 (d) | ~120-125 |

| C5-CN | - | ~118-120 |

| H6 | ~7.5-7.7 (dd) | ~128-132 |

| H7 | ~7.6-7.8 (d) | ~115-120 |

| C3a | - | ~135-140 |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C≡N, and C-H bonds.

The N-H stretching vibration of the indole ring typically appears as a sharp to broad band in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the formyl group is expected to be a strong, sharp absorption band around 1650-1700 cm⁻¹. The nitrile (C≡N) stretching vibration would appear as a medium-intensity, sharp band in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. While specific experimental IR data for the target compound is not available, these characteristic frequencies are well-established for indole derivatives achemblock.commdpi.comuq.edu.au.

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | 3200-3500 |

| C=O (Aldehyde) | Stretching | 1650-1700 |

| C≡N (Nitrile) | Stretching | 2220-2260 |

| Aromatic C-H | Stretching | 3000-3100 |

Electronic Spectroscopy (UV-Visible Spectroscopy)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption spectrum due to its aromaticity. The presence of the formyl and cyano groups, which are auxochromes and chromophores, would be expected to influence the absorption maxima (λ_max) and molar absorptivity.

The UV-Vis spectrum of indole itself typically shows two main absorption bands around 220 nm and 280 nm biosynth.com. The conjugation of the formyl and cyano groups with the indole ring in this compound would likely cause a bathochromic (red) shift of these absorption bands to longer wavelengths. The specific λ_max values would be dependent on the solvent used for the measurement.

Mass Spectrometry (High-Resolution Mass Spectrometry and Ionization Techniques)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule.

For this compound (C₁₀H₆N₂O), the exact mass can be calculated. Using an ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the protonated molecule [M+H]⁺ would be observed. HRMS would confirm the elemental composition by matching the measured mass to the calculated mass with a high degree of accuracy.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural information. For instance, the loss of the formyl group (CHO) or the cyano group (CN) would be expected fragmentation pathways.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ | 170.0480 |

| [M+H]⁺ | 171.0553 |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with the molecular formula C₁₀H₆N₂O, the theoretical elemental composition can be calculated.

The experimental values obtained from elemental analysis should be in close agreement with the theoretical values (typically within ±0.4%), which would provide strong evidence for the purity and identity of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 70.58 |

| Hydrogen (H) | 3.55 |

| Nitrogen (N) | 16.46 |

Computational Chemistry and Molecular Modeling in 2 Formyl 1h Indole 5 Carbonitrile Research

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of 2-formyl-1H-indole-5-carbonitrile. The presence of two strong electron-withdrawing groups—the formyl (-CHO) at the 2-position and the carbonitrile (-CN) at the 5-position—significantly influences the electron density distribution across the indole (B1671886) ring system.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For substituted indoles, these frontier orbitals are crucial in predicting reactivity. The electron-withdrawing nature of the formyl and cyano groups is expected to lower the energy of both HOMO and LUMO compared to the parent indole molecule. rsc.orgnih.gov This lowering of the LUMO energy makes the molecule more susceptible to nucleophilic attack, while the stabilized HOMO indicates a higher oxidation potential. rsc.org

Molecular Electrostatic Potential (MEP) maps generated through these calculations visualize the charge distribution. For this compound, regions of negative potential (red/yellow) would be concentrated around the electronegative oxygen and nitrogen atoms of the formyl and cyano groups, respectively. These sites represent likely points for electrophilic attack and hydrogen bond acceptance. Conversely, the indole N-H group would exhibit a region of positive potential (blue), indicating its role as a hydrogen bond donor. researchgate.net Computational studies on related substituted indoles have shown that such substitutions significantly alter the electronic landscape, which can explain differences in reaction mechanisms and biological interactions. rsc.orgresearchgate.net

Table 1: Predicted Electronic Properties of Substituted Indoles from Computational Studies This table is illustrative, based on general findings for indoles with electron-withdrawing groups.

| Property | Unsubstituted Indole (Reference) | This compound (Predicted Trend) | Rationale |

|---|---|---|---|

| HOMO Energy | Higher | Lower | Electron-withdrawing groups stabilize the HOMO. rsc.org |

| LUMO Energy | Higher | Lower | Electron-withdrawing groups lower the LUMO energy, increasing electrophilicity. nih.gov |

| HOMO-LUMO Gap | Larger | Smaller | Substitution often leads to a reduced energy gap. nih.govresearchgate.net |

| Dipole Moment | Moderate | Higher | Strong electron-withdrawing groups create greater charge separation. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. For derivatives of this compound, docking studies can identify potential biological targets and elucidate the key intermolecular interactions responsible for binding affinity. Research on various indole derivatives has demonstrated their ability to bind to a range of targets, including enzymes like cyclooxygenase-2 (COX-2) and protein kinases like Pim-1. nih.govnih.gov

In a typical docking simulation, the indole scaffold would be positioned within the binding pocket of a target protein. The formyl and carbonitrile groups, capable of acting as hydrogen bond acceptors, would likely interact with donor residues (e.g., Arginine, Lysine, Serine) in the active site. The indole N-H group can act as a hydrogen bond donor. nih.gov The aromatic rings can form favorable π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements, providing insights into the conformational flexibility of the ligand and the protein. nih.gov For instance, an MD simulation could confirm whether the key hydrogen bonds and hydrophobic interactions identified in docking are maintained in a dynamic, solvated environment, thus validating the binding pose. nih.govespublisher.com

Table 2: Representative Docking and Interaction Data for Indole Derivatives with Biological Targets This table presents example data from studies on various indole derivatives to illustrate the outputs of docking studies.

| Indole Derivative Class | Target Protein | Key Interacting Residues (Example) | Type of Interaction | Reference |

|---|---|---|---|---|

| Indole-3-carboxamides | Pim-1 Kinase | Glu121, Lys67 | Hydrogen Bonding, Hydrophobic | nih.gov |

| N-substituted Indoles | COX-2 | Arg513, Tyr385, Ser530 | Hydrogen Bonding, π-Sulfur, π-Alkyl | nih.gov |

| Indole-2-carboxamides | Antimicrobial Target | --- | Hydrogen Bonding | nih.gov |

| Bis-indoles | HIV-1 gp41 | --- | Hydrophobic Contacts | nih.gov |

In Silico Prediction of Pharmacological Profiles (e.g., ADME for lead compounds derived from it)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction provides an early assessment of a compound's drug-likeness, helping to filter out candidates with unfavorable profiles and reduce late-stage failures. nih.govresearchgate.net

For lead compounds derived from this compound, various computational models can predict key ADME parameters. Lipinski's Rule of Five is a commonly used guideline to evaluate oral bioavailability. It assesses properties such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Derivatives of the this compound scaffold can be designed and computationally screened to ensure compliance with these rules.

Other important predicted properties include aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 (CYP) enzymes. researchgate.net For example, software like SwissADME or PreADMET can generate "Boiled-Egg" plots that visualize predicted GI absorption and BBB penetration, helping to guide the design of molecules with desired distribution characteristics. researchgate.net

Table 3: Example of In Silico ADME Predictions for a Hypothetical Derivative This table is a hypothetical example for a lead compound derived from the core scaffold, based on typical parameters evaluated in ADME studies.

| ADME Parameter | Predicted Value | Desired Range/Interpretation | Reference |

|---|---|---|---|

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule | nih.gov |

| LogP (Lipophilicity) | < 5 | Complies with Lipinski's Rule | researchgate.net |

| Hydrogen Bond Donors | < 5 | Complies with Lipinski's Rule | nih.gov |

| Hydrogen Bond Acceptors | < 10 | Complies with Lipinski's Rule | nih.gov |

| GI Absorption | High | Good candidate for oral administration | researchgate.net |

| BBB Permeant | No | Desired for peripherally acting drugs | researchgate.net |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | nih.gov |

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure correlates with biological activity. Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR), are powerful tools for deriving these relationships. nih.govnih.gov By building a computational model based on a series of related compounds and their measured activities, 3D-QSAR can identify the structural features that are critical for potency and selectivity.

For the this compound scaffold, a computational SAR study would involve synthesizing or modeling a library of analogues with varied substituents at different positions. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can then be used to create contour maps. nih.gov These maps highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character would enhance or diminish biological activity.

For example, the QSAR model might reveal that adding a bulky, hydrophobic group at the indole nitrogen is beneficial, while a hydrogen bond donor group near the 2-formyl position is detrimental. nih.gov This information provides a rational basis for lead optimization, guiding medicinal chemists in designing new derivatives with improved activity. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional conformation of a molecule and its capacity for intermolecular interactions are fundamental to its physical properties and its ability to bind to a biological target. Computational methods can be used to explore the conformational landscape of this compound and its derivatives.

The indole ring itself is largely planar, but the orientation of the 2-formyl group can vary. Torsion angle calculations can determine the most stable conformation, which is typically one where the aldehyde is either syn- or anti-periplanar to the C2-C3 bond, influenced by potential intramolecular hydrogen bonding or steric hindrance.

In the solid state, molecules will arrange themselves to maximize favorable intermolecular interactions. rsc.orgexlibrisgroup.com Crystal structure prediction and analysis of related indole compounds reveal common interaction motifs. nih.govnih.gov For this compound, these would likely include:

N-H···O Hydrogen Bonding: The indole N-H (donor) can form strong hydrogen bonds with the formyl oxygen (acceptor) of a neighboring molecule, often leading to the formation of chains or dimers. nih.gov

π-π Stacking: The electron-deficient indole ring, due to the withdrawing groups, can engage in π-π stacking interactions with other aromatic systems. nih.govnih.gov

Understanding these interactions is crucial not only for predicting crystal structures but also for rationalizing ligand binding, as similar non-covalent forces govern interactions within a protein's active site. rsc.org

Research Applications in Chemical Biology and Drug Discovery Utilizing 2 Formyl 1h Indole 5 Carbonitrile Scaffolds

Design and Synthesis of Enzyme Inhibitors

The unique chemical architecture of 2-formyl-1H-indole-5-carbonitrile makes it an attractive scaffold for the development of potent and selective enzyme inhibitors. The indole (B1671886) core can mimic the binding of endogenous substrates, while the formyl and nitrile functionalities offer opportunities for introducing specific interactions with the enzyme's active site.

BACE-1 Inhibitors Research

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. nih.govnih.gov As such, inhibiting BACE-1 is a major therapeutic strategy for the treatment of this neurodegenerative disorder. The development of BACE-1 inhibitors has progressed through several generations, starting from peptidomimetics to smaller, more drug-like molecules. nih.gov

While direct synthesis of BACE-1 inhibitors from this compound is not extensively documented in the provided search results, the indole scaffold is relevant. The design of non-peptidic BACE-1 inhibitors often involves creating molecules that can fit into the enzyme's elongated active site. The planarity of the indole ring can be advantageous in this context. Researchers have focused on optimizing non-prime side substituents of hydroxyethylamine transition-state mimetics to improve pharmacokinetic properties. researchgate.net The versatility of the this compound scaffold allows for the introduction of various substituents that could potentially interact with the active site of BACE-1.

Phosphodiesterase 5 (PDE5) Inhibitors Research

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. nih.gov PDE5 inhibitors, such as sildenafil, are widely used for the treatment of erectile dysfunction and pulmonary hypertension. researchgate.netmdpi.com The indole moiety is a recognized pharmacophore in the design of novel PDE5 inhibitors. nih.gov

Researchers have successfully synthesized indole-based PDE5 inhibitors by modifying existing quinoline (B57606) and naphthyridine compounds. nih.gov The replacement of an amine with an amide group in these structures led to the identification of potent analogues. nih.gov Molecular docking studies have highlighted the importance of the amide group for interaction with the drug target. nih.gov The 2-formyl group of this compound can be readily converted to a variety of functional groups, including amides, making it a valuable building block for the synthesis of new PDE5 inhibitors. A study on indole-based compounds identified an analogue, compound 14a , with an IC50 of 16.11 nM, which was also found to be blood-brain barrier permeable. nih.gov

Interactive Data Table: Indole-Based PDE5 Inhibitors

| Compound | PDE5 IC50 (nM) | Permeability |

|---|

| 14a | 16.11 | Blood-Brain Barrier Permeable |

Epidermal Growth Factor Receptor (EGFR) Inhibitors Research

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation and signaling. researchgate.net Dysregulation of EGFR activity is a hallmark of many cancers, making it a key target for anticancer drug development. researchgate.netnih.gov The indole scaffold is a prominent feature in many EGFR inhibitors. researchgate.net

Several series of indole derivatives have been designed and synthesized as potent EGFR inhibitors. For example, 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives have shown promising antiproliferative activity. elsevierpure.comnih.gov Docking studies of these compounds into the EGFR active site have shown strong binding affinities, often greater than the reference drug erlotinib. elsevierpure.comnih.gov The 2-formyl group of this compound can serve as a synthetic handle to introduce the carboxamide functionality, while the 5-nitrile can be a precursor or a bioisostere for other functional groups present in known inhibitors.

Interactive Data Table: Antiproliferative Activity of Indole-2-Carboxamide Derivatives

| Compound | Antiproliferative Activity | EGFR Inhibitory Activity |

|---|---|---|

| 15 | Promising | Displayed |

| 16 | Promising | Displayed |

| 19 | Promising | Displayed |

| 20 | Promising | Displayed |

Development of Receptor Ligands

The structural features of this compound also lend themselves to the development of ligands for various G-protein coupled receptors (GPCRs), which are important targets for a wide range of diseases.

Dopamine (B1211576) D4 Receptor Ligands and Radioligand Development Research

The dopamine D4 receptor is a subtype of the dopamine receptor family and is a target for the treatment of several central nervous system disorders. The development of selective D4 receptor ligands is crucial for understanding its physiological roles and for therapeutic applications. nih.gov The indole nucleus is a key structural element in a number of dopamine receptor ligands. acs.org

The synthesis of indolin-2-one derivatives has yielded compounds with high affinity and selectivity for the D4 receptor. nih.gov For instance, one derivative, 4c , exhibited a Ki value of 0.5 nM for the D4 receptor. nih.gov The synthetic route to these compounds often involves the modification of the indole nitrogen, which is readily achievable starting from an indole scaffold. The 2-formyl group of this compound can be used to build more complex side chains that are known to be important for D4 receptor binding. Furthermore, the development of selective D4 ligands is also important for creating radioligands for use in positron emission tomography (PET) imaging to study the distribution and function of these receptors in the brain. mdpi.com

Interactive Data Table: Binding Affinity of Indolin-2-one Derivatives for Dopamine D4 Receptor

| Compound | D4 Receptor Ki (nM) |

|---|

| 4c | 0.5 |

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) Research

The indole-5-carbonitrile framework is a recognized structural motif in the design of ligands for serotonin receptors and transporters. While direct research on this compound as an SSRI is not extensively documented, its close structural analogs are key intermediates in the synthesis of potent serotonergic agents. For instance, the related compound 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride is a significant building block for developing novel SSRIs. This highlights the importance of the indole-5-carbonitrile core in achieving selective interaction with the serotonin transporter (SERT).

The therapeutic mechanism of many antidepressants involves modulating serotonin levels, and compounds that combine SSRI activity with 5-HT1A receptor agonism are of particular interest. mdpi.com Research into novel aralkyl piperazine (B1678402) derivatives and pyrido[1,2-c]pyrimidines has identified compounds with high affinity for both SERT and the 5-HT1A receptor. mdpi.comresearchgate.net The synthetic pathways for these complex molecules often rely on versatile indole precursors. The 2-formyl group of this compound can be readily converted into other functional groups, such as the aminoethyl side chain found in key SSRI intermediates, through multi-step synthetic sequences, underscoring its potential utility in this field of drug discovery.

Investigation of Antimicrobial and Antifungal Potentials

The 2-formyl group on the indole scaffold is an ideal starting point for synthesizing indolyl alkene derivatives, such as indole-acrylonitriles, via condensation reactions. These compounds have been investigated for their potential as antibacterial agents. A study on a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives revealed that their antibacterial efficacy is significantly influenced by the substituents on the indole ring and the appended aryl group. mdpi.com

One of the key mechanisms of bacterial resistance is the action of efflux pumps, which expel antibiotics from the cell. Indole derivatives have been identified as potential efflux pump inhibitors, capable of restoring the efficacy of existing antibiotics. japsonline.comnih.gov For example, certain 2-arylindoles have been shown to act synergistically with tetracyclines against methicillin-resistant Staphylococcus aureus (MRSA), with molecular docking studies suggesting interaction with the NorA efflux pump's active site. japsonline.com

Research into other indole derivatives has also yielded promising antibacterial candidates. Indole-based compounds incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated significant activity against MRSA, with some derivatives proving more effective than the standard drug ciprofloxacin. nih.govresearchgate.net Another study highlighted the potent antibacterial activity of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives against a panel of Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound | Test Organism | Activity (MIC/MBC in µg/mL) | Reference |

|---|---|---|---|

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) | Staphylococcus aureus (clinical isolate) | MIC: 16 / MBC: 32-64 | mdpi.com |

| 2-(4-Aminophenyl)-1H-indole (4k) | Bacillus subtilis ATCC 6633 | MIC: 15.6 | japsonline.com |

| 2-(4-Aminophenyl)-1H-indole (4k) | Salmonella typhi ATCC 19430 | MIC: 15.6 | japsonline.com |

| 2-(3-Nitrophenyl)-1H-indole (4j) | Salmonella typhi ATCC 19430 | MIC: 15.6 | japsonline.com |

| Indole-thiadiazole derivative (2c) | MRSA | More effective than Ciprofloxacin | nih.govresearchgate.net |

| Indole-triazole derivative (3d) | MRSA | More effective than Ciprofloxacin | nih.govresearchgate.net |

The versatility of the indole scaffold extends to the development of antifungal agents. Derivatives synthesized from indole precursors have shown efficacy against a range of pathogenic fungi. The same series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives evaluated for antibacterial properties were also tested against Candida albicans. mdpi.com

Furthermore, indole derivatives containing azole rings, such as 1,2,4-triazole and 1,3,4-thiadiazole, have demonstrated notable antifungal effects. nih.govresearchgate.net In one study, several indole-triazole and indole-thiadiazole derivatives exhibited potent activity against Candida krusei, a species known for its intrinsic resistance to fluconazole, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL. nih.govresearchgate.net This suggests that the indole core can be a valuable component in designing agents to combat resistant fungal infections.

Other research has focused on 2-arylindoles and indole-oxadiazole derivatives. For example, 4-fluoro-2-phenyl-1H-indole has shown excellent growth inhibition against several plant-pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. researchgate.net These findings indicate that modifications of the indole ring system can yield compounds with a broad spectrum of fungicidal activities. researchgate.net

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound Class/Derivative | Test Organism | Activity (MIC or EC50 in µg/mL) | Reference |

|---|---|---|---|

| Indole-triazole/thiadiazole derivatives (e.g., 1b, 2b-d, 3b-d) | Candida krusei | MIC: 3.125 | nih.govresearchgate.net |

| Indole-triazole/thiadiazole derivatives | Candida albicans | Moderate Activity (MIC > 3.125) | nih.govresearchgate.net |

| 4-fluoro-2-phenyl-1H-indole (6e) | Botrytis cinerea | EC50: 6.78 | researchgate.net |

| 4-fluoro-2-phenyl-1H-indole (6e) | Rhizoctonia solani | EC50: 4.98 | researchgate.net |

Anticancer and Antitumor Agent Research

The this compound scaffold is an excellent precursor for the synthesis of indole-2-carboxamides, a class of compounds extensively studied for their anticancer properties. The synthetic route typically involves the oxidation of the 2-formyl group to a carboxylic acid, followed by an amide coupling reaction. mdpi.com The resulting indole-2-carboxamides have been shown to possess potent antiproliferative activity against various human cancer cell lines. mdpi.comnih.govnih.gov

Research has demonstrated that these derivatives can act as multi-target agents. For instance, a series of indole-2-carboxamides showed dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins in cancer cell proliferation. nih.gov Another study highlighted indole-2-carboxamides that potently inhibited the viability of pediatric glioblastoma cells. nih.gov The antiproliferative effects are often mediated by the induction of apoptosis, as evidenced by the modulation of markers like caspases and cytochrome C. nih.gov

Table 3: Antiproliferative Activity of Selected Indole-2-Carboxamide Derivatives

| Compound | Cancer Cell Line | Activity (GI50 or IC50) | Target(s) | Reference |

|---|---|---|---|---|

| Compound Va | (Not specified) | GI50: 26 nM | EGFR, BRAFV600E, VEGFR-2 | mdpi.com |

| Compound 5 (N-unsubstituted indole) | KNS42 (Pediatric Glioblastoma) | IC50: 0.33 µM | CB2R | nih.gov |

| Compound 8a | KNS42 (Pediatric Glioblastoma) | IC50: 2.34 µM | Not specified | nih.gov |

| Compound 5d | MCF-7 (Breast Cancer) | GI50: 0.95 µM | EGFR, CDK2 | nih.gov |

| Compound 5e | MCF-7 (Breast Cancer) | GI50: 1.50 µM | EGFR, CDK2 | nih.gov |

The cytoskeleton, particularly the protein tubulin, is a validated and highly successful target for anticancer drugs. Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis. The indole scaffold is a key structural feature of many natural and synthetic tubulin inhibitors. nih.govnih.gov

Derivatives based on the indole core can act as microtubule destabilizing agents, often by binding to the colchicine (B1669291) site on tubulin. nih.gov While natural products like vincristine (B1662923) contain a complex indole structure, simpler synthetic 2-aroylindoles have also been discovered as potent antimitotic compounds. nih.gov Research on indole-2-carbohydrazides, which can be synthesized from the this compound precursor via oxidation and subsequent reaction with hydrazine, has identified potent tubulin polymerization inhibitors with significant anti-proliferative activity against leukemia and non-small cell lung cancer cell lines. nih.gov The versatility of the indole nucleus allows it to be used as a replacement for the B-ring in analogues of combretastatin (B1194345) A-4, another potent natural tubulin inhibitor, further cementing its role in the development of new antimitotic agents. nih.gov

Role as Versatile Building Blocks for Complex Molecular Architectures

The strategic placement of the formyl and carbonitrile groups on the 1H-indole framework of this compound renders it an exceptionally useful precursor for the synthesis of more elaborate molecules. These functional groups offer distinct and predictable reactivity, enabling chemists to selectively introduce molecular complexity at different positions of the indole ring.

The formyl group at the C2 position is a versatile handle for various chemical transformations. It can readily participate in reactions such as oxidations to form the corresponding carboxylic acid, reductions to yield an alcohol, and a wide array of condensation reactions. For instance, it can react with active methylene (B1212753) compounds in Knoevenagel condensations or serve as an electrophile in the synthesis of fused heterocyclic systems.

The carbonitrile group at the C5 position also offers a rich chemistry. It can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to a primary amine. chemistrysteps.com This nitrile group can also be a key participant in cycloaddition reactions and can be used to construct nitrogen-containing heterocycles. The differential reactivity of the formyl and cyano groups allows for a stepwise and controlled construction of complex molecular scaffolds.

A study by Hrizi et al. highlights the utility of the 2-cyanoindole scaffold as a building block for creating a variety of di-, tri-, and tetra-substituted indole derivatives through cross-coupling reactions like the Sonogashira, Suzuki–Miyaura, Stille, and Heck reactions. nih.gov While this study focused on 3-iodo-2-cyanoindoles, the principles of using the cyano-substituted indole core as a platform for diversification are directly applicable to this compound. The presence of the formyl group provides an additional site for modification, further expanding the accessible chemical space.

The indole scaffold itself is a key component in a multitude of bioactive compounds, and the ability to functionalize it at multiple positions is crucial for modulating pharmacological activity. rug.nl The dual functionality of this compound allows for the generation of libraries of complex indole derivatives, which can then be screened for various biological activities.

Protein Degrader Building Blocks Research

Targeted protein degradation (TPD) has emerged as a powerful new modality in drug discovery, with Proteolysis-Targeting Chimeras (PROTACs) being the most prominent example. PROTACs are heterobifunctional molecules that consist of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The modular nature of PROTACs makes building block chemistry an essential aspect of their development. The synthesis of diverse libraries of PROTACs often relies on the availability of versatile chemical scaffolds that can be readily functionalized with different warheads, E3 ligase ligands, and linkers.

While direct utilization of this compound in published PROTAC syntheses is not yet prominent, its structural features make it a highly attractive starting point for the synthesis of novel warheads or for the incorporation of linker attachment points. The indole scaffold itself is found in the structure of many kinase inhibitors, which are a major class of warheads used in PROTAC design.

The formyl group of this compound can be readily converted into a variety of functional groups suitable for linker attachment. For example, reductive amination of the formyl group can introduce an amino group, which can then be acylated with a linker containing a carboxylic acid. Alternatively, the formyl group can be oxidized to a carboxylic acid, which can then be coupled to a linker containing an amine.

The nitrile group at the C5 position can also be exploited for linker attachment. For instance, it can be reduced to a primary amine, providing another potential point of conjugation. The ability to introduce linkers at different positions on the indole scaffold allows for the fine-tuning of the spatial orientation of the warhead and the E3 ligase ligand, which is a critical parameter for efficient ternary complex formation and subsequent protein degradation.

常见问题

Q. Table 1: Analytical Data for Related Indole Derivatives

| Compound | CAS RN | Melting Point (°C) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | 487-89-8 | 193–198 | >98.0% | |

| Indole-5-carboxylic acid | 1670-81-1 | 208–210 | >95.0% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。